Regioisomeric Differentiation: 5-CF₃ vs. 6-CF₃ Substitution Dictates In Vitro Antitumor Activity Spectrum
Ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate (5-CF₃ isomer, CAS 1228148-42-2) and its 6-CF₃ regioisomer (CAS 1956332-04-9) exhibit qualitatively and quantitatively distinct in vitro biological activity profiles despite identical molecular formula (C₁₂H₁₀F₃NO₃, MW 273.21). The 5-CF₃ isomer is reported to possess antioxidant and anti-inflammatory properties (IL-10 inhibition) alongside broad-spectrum antimicrobial activity against Candida glabrata and Mycobacterium tuberculosis . In contrast, the 6-CF₃ regioisomer (ETAB) is characterized primarily as an antitumor agent with human tumor cell growth inhibition in vitro, and is additionally described as having pesticidal properties—a functional designation entirely absent for the 5-CF₃ isomer . This regioisomer-dependent functional divergence demonstrates that the CF₃ position on the benzofuran ring is a critical determinant of target engagement and biological outcome. For researchers requiring the combined antioxidant/anti-inflammatory/antimicrobial profile, the 5-CF₃ isomer is the only suitable procurement choice.
| Evidence Dimension | In vitro biological activity profile (qualitative and functional divergence between regioisomers) |
|---|---|
| Target Compound Data | Antioxidant activity; inhibits proinflammatory cytokine IL-10; inhibits Candida glabrata and Mycobacterium tuberculosis in vitro; antitumor activity |
| Comparator Or Baseline | Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate (ETAB, CAS 1956332-04-9): Chemical pesticide classification; inhibits human tumor cell growth in vitro |
| Quantified Difference | Qualitative functional divergence: 5-CF₃ isomer shows multi-target anti-inflammatory/antimicrobial/antioxidant profile; 6-CF₃ isomer shows antitumor/pesticidal profile. No overlapping activity data reported. |
| Conditions | In vitro assays; specific assay protocols proprietary to supplier datasheets |
Why This Matters
Procurement of the incorrect regioisomer (6-CF₃ vs. 5-CF₃) will fundamentally shift the biological activity profile, jeopardizing experimental reproducibility and potentially invalidating entire research programs dependent on the specified anti-inflammatory/antimicrobial phenotype.
